REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([C:7]([NH2:9])=[O:8])=[C:5]([NH:10][C:11](=O)[CH2:12][CH:13]([CH3:15])[CH3:14])[S:4][N:3]=1.Cl>N>[CH2:12]([C:11]1[NH:9][C:7](=[O:8])[C:6]2[C:2]([CH3:1])=[N:3][S:4][C:5]=2[N:10]=1)[CH:13]([CH3:15])[CH3:14]
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Name
|
|
Quantity
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45.8 g
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Type
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reactant
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Smiles
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CC1=NSC(=C1C(=O)N)NC(CC(C)C)=O
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Name
|
|
Quantity
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560 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
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Quantity
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700 mL
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Type
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solvent
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Smiles
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N
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture was poured into a 4 L beaker
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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CUSTOM
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Details
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a white precipitate was formed
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Type
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FILTRATION
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Details
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The precipitated product was filtered off
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Type
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WASH
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Details
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washed with water (100 ml)
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Type
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CUSTOM
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Details
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dried under vacuum overnight
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Duration
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8 (± 8) h
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Name
|
|
Type
|
product
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Smiles
|
C(C(C)C)C=1NC(C2=C(N1)SN=C2C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 25.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |